molecular formula C12H14BrN3O2 B7096956 N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide

Cat. No.: B7096956
M. Wt: 312.16 g/mol
InChI Key: YNSKDTSOZUZMQS-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide is a compound that features a unique combination of imidazole and furan rings. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the furan ring adds to the compound’s chemical versatility.

Properties

IUPAC Name

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-16-8-15-10(12(16)13)4-5-14-11(17)7-9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSKDTSOZUZMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)CCNC(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide is unique due to the specific combination of brominated imidazole and furan rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .

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